molecular formula C20H22ClN2O4P B412100 diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate

diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B412100
M. Wt: 420.8g/mol
InChI Key: UGKZAIUHENZJNR-UHFFFAOYSA-N
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Description

diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzylamino group, a chlorophenyl group, and a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be incorporated through electrophilic aromatic substitution reactions.

    Phosphonate Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylamino and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzylamine, chlorinating agents, and other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The benzylamino and chlorophenyl groups may interact with biological macromolecules such as proteins and nucleic acids, leading to various biochemical effects. The phosphonate group can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate can be compared with other oxazole derivatives and phosphonate-containing compounds. Similar compounds include:

    Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.

    Phosphonate Compounds: Molecules containing phosphonate groups with varying organic moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H22ClN2O4P

Molecular Weight

420.8g/mol

IUPAC Name

N-benzyl-2-(2-chlorophenyl)-4-diethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C20H22ClN2O4P/c1-3-25-28(24,26-4-2)20-19(22-14-15-10-6-5-7-11-15)27-18(23-20)16-12-8-9-13-17(16)21/h5-13,22H,3-4,14H2,1-2H3

InChI Key

UGKZAIUHENZJNR-UHFFFAOYSA-N

SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2Cl)NCC3=CC=CC=C3)OCC

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2Cl)NCC3=CC=CC=C3)OCC

Origin of Product

United States

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